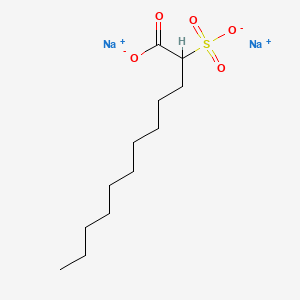
2,3-Dioxoindoline-4-carboxylic acid
説明
2,3-Dioxoindoline-4-carboxylic acid (DICA) is an important organic compound that has a wide range of applications in various fields. It is a versatile compound that can be used in the synthesis of various compounds, as a catalyst in various reactions, and as a reagent in various scientific experiments.
科学的研究の応用
NMDA Receptor Antagonism : 2-Carboxytetrahydroquinoline derivatives, including those related to 2,3-Dioxoindoline-4-carboxylic acid, have been synthesized and evaluated for their ability to antagonize the glycine site on the NMDA receptor. This suggests potential applications in neuropharmacology (Carling et al., 1992).
Crystal Structure and Stability : Enamino derivatives of 1,3-dioxoindane-2-carboxylic acid, closely related to 2,3-Dioxoindoline-4-carboxylic acid, have been studied for their crystal structure, revealing intramolecular hydrogen bonds that could explain their stability. This has implications for understanding the structural characteristics of similar compounds (Malamidou-Xenikaki et al., 2008).
Dioxovanadium(V) Complex Formation : Research has shown that 4,8-Dihydroxyquinoline-2-carboxylic acid, similar to 2,3-Dioxoindoline-4-carboxylic acid, can act as a tridentate ligand in complexation with dioxovanadium(V). This is significant for the study of metal-ligand interactions in coordination chemistry (Moriuchi et al., 2007).
Cytotoxicity Against Cancer Cell Lines : Certain 1,3-dioxoindan-2-carboxylic acid arylamides have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Jung et al., 2004).
Polymer Synthesis and Characterization : The diacid chloride of 1,3-dioxoisoindoline-5-carboxylic acid, related to 2,3-Dioxoindoline-4-carboxylic acid, has been used to synthesize new unsaturated polyamide-imides. These polymers demonstrate significant thermal stability and solubility in polar solvents, indicating potential applications in materials science (Maiti & Ray, 1983).
Anti-Inflammatory Action : A study on 2,3-dioxoindoline showed its effectiveness in inhibiting mouse ear swelling and rat hind paw edema, indicating its potential as an anti-inflammatory agent (Huang, 2008).
特性
IUPAC Name |
2,3-dioxo-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-7-6-4(9(13)14)2-1-3-5(6)10-8(7)12/h1-3H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBVJLXMEWWFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632686 | |
| Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dioxoindoline-4-carboxylic acid | |
CAS RN |
41704-95-4 | |
| Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-Aminopropyl)-(2-hydroxypropyl)-amino]propan-2-OL](/img/structure/B1629101.png)




![2,5-Pyrrolidinedione, 1-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, monopolyisobutenyl derivs.](/img/structure/B1629108.png)
![2'-O-{2-[(Dimethylamino)oxy]ethyl}-5-methyluridine](/img/structure/B1629112.png)






